molecular formula C8H4Br3NO2S2 B13818971 Benzothiazole, 2-[(tribromomethyl)sulfonyl]- CAS No. 31274-42-7

Benzothiazole, 2-[(tribromomethyl)sulfonyl]-

Cat. No.: B13818971
CAS No.: 31274-42-7
M. Wt: 450.0 g/mol
InChI Key: NREKJIIPVVKRNO-UHFFFAOYSA-N
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Description

Benzothiazole is a bicyclic heterocyclic compound comprising fused benzene and thiazole rings with nitrogen and sulfur atoms . The 2-[(tribromomethyl)sulfonyl]- derivative features a sulfonyl group (-SO₂-) substituted at the 2-position of the benzothiazole core, with a tribromomethyl (-CBr₃) moiety attached to the sulfonyl group.

Properties

CAS No.

31274-42-7

Molecular Formula

C8H4Br3NO2S2

Molecular Weight

450.0 g/mol

IUPAC Name

2-(tribromomethylsulfonyl)-1,3-benzothiazole

InChI

InChI=1S/C8H4Br3NO2S2/c9-8(10,11)16(13,14)7-12-5-3-1-2-4-6(5)15-7/h1-4H

InChI Key

NREKJIIPVVKRNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)C(Br)(Br)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for Benzothiazole Sulfonyl Derivatives

The synthesis of benzothiazole derivatives bearing sulfonyl substituents typically begins with the formation of the benzothiazole core, followed by functionalization at the 2-position. Common approaches for benzothiazole synthesis include:

  • Condensation of ortho-aminobenzenethiols with carboxylic acid derivatives or related electrophiles.
  • Radical cyclization of thioacylbenzanilides.
  • Base-induced cyclization of ortho-haloanilides.

These methods provide the benzothiazole nucleus, which can then be subjected to sulfonylation reactions to introduce sulfonyl groups, including tribromomethylsulfonyl substituents.

Preparation of 2-(Tribromomethylsulfonyl)benzothiazole

A key reference for the preparation of 2-(tribromomethylsulfonyl)benzothiazole is the work involving coordination chemistry with silver(I) complexes, which also elucidates the synthetic access to this compound. The synthetic route can be summarized as follows:

  • Starting Material: Benzothiazole or a suitably substituted benzothiazole derivative.
  • Introduction of the Tribromomethylsulfonyl Group: This is achieved via sulfonylation using tribromomethylsulfonyl chloride or related sulfonylating agents. The tribromomethylsulfonyl chloride acts as an electrophilic sulfonyl donor, reacting with the nucleophilic 2-position of benzothiazole under controlled conditions.
  • Reaction Conditions: Typically, the reaction is carried out under inert atmosphere (e.g., nitrogen) to prevent side reactions, at elevated temperatures (~97°C for 30 minutes in some protocols), followed by work-up involving solvent extraction (e.g., with toluene) to isolate the product.

Detailed Reaction Scheme and Conditions

Step Reagents & Conditions Description
1 Benzothiazole or derivative + Tribromomethylsulfonyl chloride Electrophilic sulfonylation at 2-position
2 Inert atmosphere (N2), heating (~97°C), 30 min Promotes sulfonylation reaction
3 Cooling to room temperature Prepares for extraction
4 Extraction with toluene (2 × 250 mL) Isolation of the sulfonylated product
5 Purification (e.g., crystallization) Obtains pure 2-(tribromomethylsulfonyl)benzothiazole

This method yields the target compound with high purity suitable for further applications, including coordination complex formation.

Coordination Chemistry Insight Supporting Preparation

The structure of 2-(tribromomethylsulfonyl)benzothiazole has been confirmed via complexation with silver(I) tetrafluoroborate. The ligand coordinates through the benzothiazole nitrogen and sulfone oxygen atoms, confirming the presence and position of the tribromomethylsulfonyl group on the aromatic ring. This structural confirmation indirectly supports the successful preparation of the compound via the sulfonylation route.

Comparative Notes on Related Sulfonylation Syntheses

While direct literature on the tribromomethylsulfonyl derivative is limited, related sulfonylation methods on benzothiazole and other heterocycles provide valuable context:

  • Sulfonyl chlorides are common reagents for introducing sulfonyl groups.
  • Reaction parameters such as solvent, temperature, and atmosphere critically affect yield and purity.
  • The use of bases or catalysts may be required depending on the substrate and sulfonyl donor.

Summary Table of Key Preparation Parameters

Parameter Detail
Starting Material Benzothiazole or substituted benzothiazole
Sulfonylating Agent Tribromomethylsulfonyl chloride
Reaction Atmosphere Nitrogen (inert)
Temperature ~97°C
Reaction Time ~30 minutes
Solvent for Extraction Toluene
Product Confirmation X-ray crystallography via silver complex

Chemical Reactions Analysis

Types of Reactions

2-(Tribromomesyl)benzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The tribromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Cyclization Reactions: The benzothiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.

    Cyclization Reactions: Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide) are used to facilitate cyclization.

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, oxidized or reduced forms of the compound, and complex heterocyclic structures.

Scientific Research Applications

Medicinal Chemistry

Benzothiazole derivatives, including 2-[(tribromomethyl)sulfonyl]-, are recognized for their broad spectrum of biological activities. These compounds have been explored for their potential in treating various diseases due to their ability to interact with multiple biological targets.

Anticancer Activity

Research has demonstrated that benzothiazole derivatives possess antiproliferative properties against various cancer cell lines. For instance, a study highlighted the synthesis of phenylacetamide derivatives containing the benzothiazole nucleus, which showed significant antiproliferative effects in pancreatic cancer cells. The compound 4l exhibited enhanced effects when combined with gemcitabine, suggesting its potential for clinical application in cancer therapy .

CompoundCancer TypeEffectivenessSynergistic Potential
4l PancreaticHighYes

Neuroprotective Effects

Benzothiazole derivatives have also been evaluated for their neuroprotective properties. Compounds have shown promise as multitarget-directed ligands for treating neurodegenerative diseases like Alzheimer's disease. For example, certain derivatives demonstrated inhibition of acetylcholinesterase and amyloid beta aggregation, which are critical factors in Alzheimer's pathology .

Antimicrobial and Antiparasitic Activity

Benzothiazole derivatives exhibit significant antimicrobial and antimalarial activities. A systematic review highlighted that these compounds can inhibit various strains of malaria parasites, showcasing their potential as antimalarial agents .

Antimalarial Mechanisms

The antimalarial activity of benzothiazole analogs includes inhibition of Plasmodium falciparum enzymes, making them viable candidates for further development in malaria treatment strategies .

MechanismActivity Level
Enzyme InhibitionPotent
Inhibition of Blood ParasitesEffective

Insecticidal Properties

Recent studies have investigated the use of benzothiazole derivatives as potential insecticides. In silico studies focused on inhibiting trehalase enzymes in mosquito species (Anopheles funestus and Anopheles gambiae), which are vectors for malaria. These studies employed molecular docking to identify lead compounds with promising insecticidal activity .

Lead Compounds Identified

The research identified several benzothiazole-based compounds that exhibited favorable binding affinities to target enzymes involved in insect metabolism.

CompoundTarget EnzymeBinding Affinity
Compound AAfTreHigh
Compound BAgTreModerate

Coordination Chemistry

Benzothiazole, 2-[(tribromomethyl)sulfonyl]-, has also been studied for its coordination chemistry with metal ions such as silver. Research indicates that this compound can form stable complexes with silver ions, which may enhance its functional properties in various applications .

Silver Complex Formation

The formation of silver complexes with benzothiazole derivatives has implications for developing new materials with unique properties.

Complex TypeCoordination Mode
Silver-Benzothiazole ComplexAg-N, Ag-S

Mechanism of Action

The mechanism of action of 2-(Tribromomesyl)benzothiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase or other essential enzymes in bacteria, leading to antimicrobial effects. In cancer cells, it may interfere with cell cycle regulation or induce apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations
  • Benzothiazole, 2-(methylsulfonyl)- (CAS 7144-49-2) : Substituted with a methyl group (-CH₃) on the sulfonyl moiety. This simpler derivative is a benchmark for studying electronic effects of sulfonyl substituents .
Physicochemical Properties
Compound Molecular Weight (g/mol) Density (g/cm³) Melting Point (°C) Boiling Point (°C) pKa (Predicted)
2-[(Tribromomethyl)sulfonyl]-* ~437.8 (calculated) ~2.1 (estimated) N/A N/A <-3 (estimated)
2-(Methylsulfonyl)- 213.28 N/A N/A N/A N/A
2-[(Difluoromethyl)sulfonyl]- 249.26 1.564 133–135 348.4 -3.17
2-[[(4-Chlorophenyl)methyl]sulfonyl]- 323.82 1.467 N/A 507.2 N/A

Key Observations :

  • The electron-withdrawing sulfonyl group stabilizes negative charge, influencing acidity (low pKa) and reactivity in nucleophilic substitution reactions .

Hypothesized Activity of 2-[(Tribromomethyl)sulfonyl]- :

    Q & A

    Q. Q1. What synthetic methodologies are effective for preparing 2-sulfonyl benzothiazole derivatives?

    Methodological Answer:

    • Suzuki Cross-Coupling : A robust method for introducing aryl/heteroaryl groups to benzothiazoles. For example, 2-(4-bromophenyl)benzothiazole reacts with phenylboronic acids under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF/H₂O with K₂CO₃ as a base, yielding fluorescent derivatives .
    • Condensation Reactions : Substituted benzaldehydes and 2-aminothiophenol in methanol under reflux form benzothiazole cores. This approach is scalable and adaptable for introducing sulfonyl groups via post-synthetic modifications (e.g., sulfonation with tribromomethylsulfonyl chloride) .

    Q. Q2. How should researchers characterize the structural integrity of 2-[(tribromomethyl)sulfonyl]-benzothiazole?

    Methodological Answer:

    • Spectroscopic Techniques :
      • ¹H/¹³C NMR : Confirm substitution patterns and purity. For example, the sulfonyl group’s electron-withdrawing effect deshields adjacent protons, shifting signals downfield .
      • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and validates bromine isotope patterns due to the tribromomethyl group .
    • X-ray Crystallography : Resolve crystal packing and bond angles. Analogous compounds (e.g., 2-(benzothiazol-2-ylsulfanyl)acetic acid) show planar benzothiazole cores with sulfonyl groups in specific conformations .

    Advanced Questions: Mechanistic and Functional Studies

    Q. Q3. What mechanistic insights govern the biological activity of sulfonated benzothiazoles?

    Methodological Answer:

    • Mitochondrial Apoptosis Pathway : Derivatives like YLT322 induce apoptosis in cancer cells via caspase-3 activation and cytochrome c release. Researchers should design assays (e.g., Annexin V staining, mitochondrial membrane potential measurements) to validate these pathways .
    • Structure-Activity Relationships (SAR) : Introduce electron-withdrawing groups (e.g., sulfonyl) to enhance electrophilicity and interaction with cellular targets. Compare IC₅₀ values across derivatives to optimize potency .

    Q. Q4. How can computational methods enhance the design of benzothiazole-based probes?

    Methodological Answer:

    • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer mechanisms. For example, solvatochromic studies of benzotriazole derivatives correlate fluorescence properties with solvent polarity .
    • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., with kinases or DNA). Use docking software (AutoDock Vina) to screen derivatives for binding affinity and selectivity .

    Handling Data Contradictions and Optimization

    Q. Q5. How should researchers resolve discrepancies in reported synthetic yields for benzothiazole derivatives?

    Methodological Answer:

    • Parameter Optimization : Vary reaction conditions (e.g., solvent, catalyst loading). For Suzuki couplings, switching from THF to DMF increases yields for electron-deficient boronic acids .
    • Purification Techniques : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate pure products. For example, deprotection of benzoylated nucleosides requires strict anhydrous conditions to avoid byproducts .

    Q. Q6. Why do fluorescence properties vary among structurally similar benzothiazoles?

    Methodological Answer:

    • Concentration-Dependent Quenching : Measure emission spectra at 10⁻⁴–10⁻⁶ M to avoid aggregation-induced quenching. Derivatives with extended conjugation (e.g., 2-(4-biphenyl)benzothiazole) exhibit stronger fluorescence at lower concentrations .
    • Substituent Effects : Electron-donating groups (e.g., -OCH₃) redshift emission maxima, while sulfonyl groups reduce quantum yields due to heavy atom effects .

    Notes for Experimental Design

    • Safety : Tribromomethylsulfonyl reagents are corrosive. Use Schlenk lines for moisture-sensitive steps.
    • Reproducibility : Document exact stoichiometry (e.g., 1.2 eq. sulfonyl chloride) and reaction times. Contradictions in yields often arise from trace water or oxygen .

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